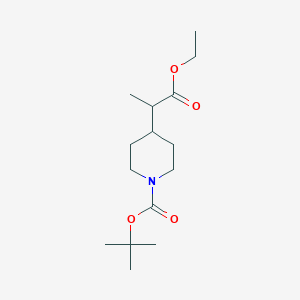
5,5',5'',5'''-Silanetetrayltetraisophthalic acid
Descripción general
Descripción
5,5’,5’‘,5’‘’-Silanetetrayltetraisophthalic acid is a multi-carboxylic acid compound with the molecular formula C32H20O16Si and a molecular weight of 688.5771 . This compound is known for its role as a linker in the synthesis of metal-organic frameworks (MOFs), which are materials composed of metal ions coordinated to organic ligands to form one-, two-, or three-dimensional structures .
Métodos De Preparación
The synthesis of 5,5’,5’‘,5’‘’-Silanetetrayltetraisophthalic acid typically involves the reaction of isophthalic acid derivatives with silicon-containing reagents under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require elevated temperatures to facilitate the reaction . Industrial production methods may involve scaling up these reactions and optimizing the conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
5,5’,5’‘,5’‘’-Silanetetrayltetraisophthalic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states of silicon.
Substitution: The carboxylic acid groups can participate in substitution reactions, where they are replaced by other functional groups.
Coordination: As a multi-carboxylic acid, it can coordinate with metal ions to form metal-organic frameworks (MOFs).
Common reagents used in these reactions include oxidizing agents, reducing agents, and metal salts. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
5,5’,5’‘,5’‘’-Silanetetrayltetraisophthalic acid has several scientific research applications, including:
Mecanismo De Acción
The mechanism by which 5,5’,5’‘,5’‘’-Silanetetrayltetraisophthalic acid exerts its effects is primarily through its ability to coordinate with metal ions. The carboxylic acid groups on the compound can form strong bonds with metal ions, creating stable metal-organic frameworks (MOFs). These MOFs can then interact with various molecular targets and pathways, depending on their specific structure and composition .
Comparación Con Compuestos Similares
5,5’,5’‘,5’‘’-Silanetetrayltetraisophthalic acid can be compared with other multi-carboxylic acid compounds used in MOF synthesis, such as:
4,4’,4’‘,4’‘’-Silanetetrayltetrabenzoic acid: Similar in structure but with different aromatic rings, leading to different coordination properties.
Tetrakis(4-carboxyphenyl)oxamethylmethane acid: Another multi-carboxylic acid used in MOF synthesis with different linker properties.
The uniqueness of 5,5’,5’‘,5’‘’-Silanetetrayltetraisophthalic acid lies in its specific structure, which allows for the formation of MOFs with unique properties and applications .
Propiedades
IUPAC Name |
5-tris(3,5-dicarboxyphenyl)silylbenzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H20O16Si/c33-25(34)13-1-14(26(35)36)6-21(5-13)49(22-7-15(27(37)38)2-16(8-22)28(39)40,23-9-17(29(41)42)3-18(10-23)30(43)44)24-11-19(31(45)46)4-20(12-24)32(47)48/h1-12H,(H,33,34)(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H,45,46)(H,47,48) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGGZEVURGEGQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)[Si](C2=CC(=CC(=C2)C(=O)O)C(=O)O)(C3=CC(=CC(=C3)C(=O)O)C(=O)O)C4=CC(=CC(=C4)C(=O)O)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H20O16Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
688.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-(3-Aminomethyl-phenoxy)-ethyl]-dimethyl-amine](/img/structure/B3101991.png)


![4-{2-[(3-Methylbenzyl)sulfanyl]ethoxy}benzoic acid](/img/structure/B3102005.png)


![Methyl 3-cyano-3-[3-(cyclopentyloxy)-4-methoxyphenyl]propanoate](/img/structure/B3102020.png)





